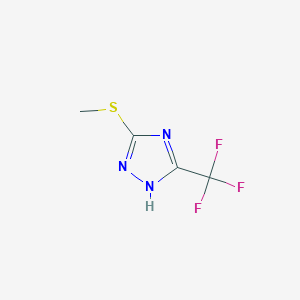

5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-methylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3S/c1-11-3-8-2(9-10-3)4(5,6)7/h1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAHFTZWPOBSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . One common method involves the use of trifluoromethyl iodide and a radical initiator to introduce the trifluoromethyl group onto a suitable precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group acts as a leaving group in nucleophilic aromatic substitution (SNAr):

Oxidation of the Thioether

The methylthio group is oxidized to sulfone or sulfoxide using:

-

Oxidizing Agent : mCPBA (meta-chloroperbenzoic acid) or H₂O₂ .

-

Conditions : CH₂Cl₂, 0°C to room temperature, 2–4 h.

-

Outcome : Sulfone derivatives show enhanced electrophilicity for downstream reactions .

N-Alkylation/Acylation

The NH group at position 1 undergoes alkylation or acylation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | DMF, K₂CO₃, 60°C, 8 h | N1-Benzyl derivative | 82% | |

| Acetyl chloride | CH₂Cl₂, NEt₃, 0°C, 2 h | N1-Acetyl derivative | 78% |

Cross-Coupling Reactions

Electron-deficient triazoles participate in palladium-catalyzed couplings:

Mechanistic Insights

-

Cycloaddition Selectivity : The trifluoromethyl group directs regioselectivity during [3 + 2] cycloaddition, favoring 1,2,4-triazole formation over other isomers .

-

Acid-Switchable Reactivity : Under acidic conditions, competing pathways (e.g., isoxazole formation) are suppressed, ensuring triazole specificity .

Stability and Handling

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:

- This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of trifluoromethylated heterocycles. Its reactivity allows for the introduction of diverse functional groups through substitution reactions, making it valuable in organic chemistry.

Reactions Involving 5-(Methylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole:

- The compound can undergo various chemical reactions:

- Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

- Reduction: Can be reduced to modify its functional groups.

- Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Biological Applications

Biochemical Studies:

- Due to its unique properties, this triazole derivative is useful in biochemical studies. It aids in investigating enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.

Pharmaceutical Development:

- The compound's enhanced pharmacokinetic properties make it a promising candidate for drug development. It is particularly relevant in designing new pharmaceuticals that require improved efficacy and stability. For instance, its ability to interact with specific molecular targets can lead to the development of novel therapeutic agents.

Material Science

Advanced Materials Development:

- In material science, this compound is utilized in creating advanced materials with specific properties such as increased durability and resistance to degradation. Its incorporation into polymer matrices can enhance material performance under various environmental conditions.

Agrochemical Applications

Pesticide Development:

- The compound's unique chemical characteristics also lend themselves to applications in agrochemicals. It can be used in the formulation of pesticides that are more effective against pests while minimizing environmental impact due to its selective action mechanisms.

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis of Triazole Derivatives | Organic Chemistry | Demonstrated successful synthesis using this compound as a precursor for various trifluoromethylated compounds. |

| Enzyme Interaction Studies | Biochemistry | Showed that the compound enhances binding affinity to certain enzymes, indicating potential for drug design. |

| Material Performance Evaluation | Material Science | Found that incorporating this triazole into polymer composites significantly improved thermal stability and mechanical strength. |

Mechanism of Action

The mechanism of action of 5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the sulfur atom can participate in redox reactions that modulate the activity of enzymes and other biomolecules . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The trifluoromethyl and methylthio substituents distinguish this compound from other 1,2,4-triazole derivatives. Key analogs and their properties include:

Key Observations :

- Trifluoromethyl vs.

- Thiol vs. Methylthio : The -SH group in 5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol may enhance hydrogen-bonding interactions compared to the hydrophobic -SCH₃ group in the target compound .

- Hybrid Structures : Compounds combining triazole with thiadiazole or adamantane moieties (e.g., and ) exhibit higher melting points (e.g., 192°C) due to increased molecular rigidity .

Biological Activity

5-(Methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound notable for its unique structural features, including a methylthio group and a trifluoromethyl group. These functional groups significantly enhance its lipophilicity, metabolic stability, and pharmacokinetic properties, making it a subject of interest in pharmaceutical and agrochemical research.

- Molecular Formula: C4H4F3N3S

- Molecular Weight: 151.09 g/mol

- CAS Number: 667873-25-8

The compound's structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit significant antibacterial properties. Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.046 | 20 |

| Compound B | Escherichia coli | 5 | 14 |

| Compound C | Pseudomonas aeruginosa | 32 | 10 |

The minimum inhibitory concentration (MIC) values indicate that some triazole derivatives are more potent than traditional antibiotics like ciprofloxacin.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Protein-Ligand Interactions: The trifluoromethyl group enhances binding affinity to target proteins, while the sulfur atom can participate in redox reactions that modulate enzyme activity.

Case Studies

A study published in the journal Chemistry Research in Toxicology explored the impact of various triazole compounds on microbial resistance. The results highlighted that certain modifications to the triazole ring could significantly enhance antimicrobial efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study Summary

- Objective: To evaluate the antibacterial activity of synthesized triazole derivatives.

- Methodology: Agar disc diffusion and MIC determination.

- Findings: Compounds with specific substitutions at the C-3 position showed enhanced activity against resistant bacterial strains.

Potential Applications

Given its biological activity, this compound has potential applications in:

- Pharmaceutical Development: As a lead compound for new antibiotics targeting resistant bacterial infections.

- Agricultural Chemistry: As a fungicide or herbicide due to its antimicrobial properties.

Q & A

Q. What are the standard synthetic routes for 5-(methylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example:

- Step 1: React 5-amino-1,3,4-thiadiazole-2-thiol with methyl iodide to introduce the methylthio group .

- Step 2: Cyclize with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) under alkaline conditions .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to isolate intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation of this triazole derivative?

Methodological Answer:

Q. How are solubility challenges addressed during pharmacological testing of this compound?

Methodological Answer:

- Salt Formation: React with sodium hydroxide or organic bases (e.g., piperazine) to generate water-soluble salts .

- Co-solvents: Use DMSO (≤5% v/v) or PEG-400 in in vitro assays to maintain solubility without cytotoxicity .

Advanced Research Questions

Q. How do electronic effects of the methylthio and trifluoromethyl groups influence bioactivity?

Methodological Answer:

- Methylthio Group: Enhances lipophilicity (logP ~2.8) and membrane permeability, critical for antifungal activity .

- Trifluoromethyl Group: Increases metabolic stability via steric hindrance and electron-withdrawing effects, as shown in analogs with IC₅₀ values <10 μM against Candida albicans .

- SAR Studies: Replace methylthio with sulfoxide/sulfone to evaluate redox-mediated activity changes .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Reproducibility: Standardize assay protocols (e.g., CLSI guidelines for antifungal testing) .

- Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., oxidative demethylation products) .

- Computational Modeling: Perform DFT calculations to correlate substituent electronegativity with target binding (e.g., CYP51 inhibition) .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes with 15–20% yield improvement .

- Catalysis: Employ Cu(I) catalysts for regioselective cyclization, achieving yields >85% .

- Byproduct Mitigation: Monitor reaction progress via TLC and quench excess reagents with aqueous NaHCO₃ .

Q. What analytical methods detect degradation products under varying storage conditions?

Methodological Answer:

Q. How are computational tools used to predict pharmacokinetic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.